molecular formula C18H29NO3S B14959561 3-(benzylsulfonyl)-N-(2-ethylhexyl)propanamide

3-(benzylsulfonyl)-N-(2-ethylhexyl)propanamide

Cat. No.: B14959561
M. Wt: 339.5 g/mol
InChI Key: RCTVTBOZMMSAIF-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(2-ethylhexyl)propanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a benzylsulfonyl group attached to a propanamide backbone, with an N-(2-ethylhexyl) substituent. Its molecular formula is C18H29NO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(2-ethylhexyl)propanamide typically involves the following steps:

    Formation of Benzylsulfonyl Chloride: Benzylsulfonyl chloride is prepared by reacting benzyl chloride with sulfur dioxide and chlorine gas in the presence of a catalyst.

    Amidation Reaction: The benzylsulfonyl chloride is then reacted with 3-aminopropanoic acid to form 3-(benzylsulfonyl)propanamide.

    N-Alkylation: Finally, the 3-(benzylsulfonyl)propanamide undergoes N-alkylation with 2-ethylhexyl bromide in the presence of a base such as sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(2-ethylhexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(benzylsulfonyl)-N-(2-ethylhexyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(2-ethylhexyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The N-(2-ethylhexyl) substituent enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylsulfonyl)propanamide: Lacks the N-(2-ethylhexyl) substituent, resulting in different physicochemical properties.

    N-(2-ethylhexyl)propanamide: Lacks the benzylsulfonyl group, affecting its reactivity and biological activity.

    Benzylsulfonyl chloride: A precursor in the synthesis of 3-(benzylsulfonyl)-N-(2-ethylhexyl)propanamide.

Uniqueness

This compound is unique due to the presence of both the benzylsulfonyl and N-(2-ethylhexyl) groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

3-benzylsulfonyl-N-(2-ethylhexyl)propanamide

InChI

InChI=1S/C18H29NO3S/c1-3-5-9-16(4-2)14-19-18(20)12-13-23(21,22)15-17-10-7-6-8-11-17/h6-8,10-11,16H,3-5,9,12-15H2,1-2H3,(H,19,20)

InChI Key

RCTVTBOZMMSAIF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)CCS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

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